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Vicia faba DNA-binding protein 1 - 148412-39-9

Vicia faba DNA-binding protein 1

Catalog Number: EVT-1517307
CAS Number: 148412-39-9
Molecular Formula: C17H19N3OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vicia faba, commonly known as faba bean or broad bean, is a significant grain legume cultivated globally for its high protein content and nutritional value. The compound "Vicia faba DNA-binding protein 1" refers to a specific protein involved in the transcriptional regulation within this plant species. This protein plays a crucial role in various physiological processes, particularly under stress conditions, by binding to DNA and modulating gene expression.

Source

The Vicia faba DNA-binding protein 1 is derived from the faba bean plant, which has been extensively studied for its genetic and molecular properties. Research indicates that the transcriptome of Vicia faba is complex, with numerous genes involved in stress responses and other metabolic pathways being identified through advanced sequencing techniques such as PacBio single-molecule long-read sequencing .

Classification

This protein can be classified under transcription factors, which are proteins that bind to specific DNA sequences to regulate the transcription of genetic information from DNA to messenger RNA. Transcription factors like Vicia faba DNA-binding protein 1 are essential for controlling various biological processes including development, metabolism, and stress responses.

Synthesis Analysis

Methods

The synthesis of Vicia faba DNA-binding protein 1 involves several steps, primarily focusing on gene expression systems. Techniques such as polymerase chain reaction (PCR) and cloning are often employed to amplify and isolate the gene encoding this protein. Following amplification, the gene can be inserted into expression vectors for production in suitable host organisms, commonly bacteria or yeast.

Technical Details

  • Gene Amplification: Using specific primers designed based on known sequences of the Vicia faba DNA-binding protein 1 gene.
  • Cloning: The amplified gene is cloned into a plasmid vector that contains regulatory elements necessary for expression.
  • Transformation: The recombinant plasmid is introduced into a host organism (e.g., Escherichia coli) to facilitate protein production.
  • Protein Purification: The expressed protein is purified using techniques like affinity chromatography, which exploits specific interactions between the protein and a ligand attached to a solid support.
Molecular Structure Analysis

Structure

The molecular structure of Vicia faba DNA-binding protein 1 includes characteristic domains found in many plant transcription factors. Typically, these proteins exhibit a helix-turn-helix motif or zinc finger motifs that facilitate binding to specific DNA sequences.

Data

Structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional conformation of the protein. This information is critical for understanding how the protein interacts with DNA and other molecular partners.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving Vicia faba DNA-binding protein 1 include its binding to specific DNA sequences and subsequent recruitment of other proteins that facilitate transcription initiation. This process often requires post-translational modifications such as phosphorylation, which can alter the activity or stability of the transcription factor.

Technical Details

  • DNA Binding: The binding affinity can be quantified using electrophoretic mobility shift assays (EMSA), where the mobility of DNA-protein complexes is analyzed.
  • Transcription Activation: Reporter assays can be used to measure the transcriptional activity of Vicia faba DNA-binding protein 1 when bound to target promoters.
Mechanism of Action

Process

Vicia faba DNA-binding protein 1 functions by recognizing specific promoter regions on target genes. Upon binding, it recruits coactivators and other transcription machinery components to initiate transcription.

Data

Studies have shown that this protein can modulate gene expression in response to environmental stresses such as drought or salinity, highlighting its role in plant stress tolerance mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

Vicia faba DNA-binding protein 1 is typically soluble in aqueous buffers at physiological pH. Its stability may vary depending on environmental conditions such as temperature and ionic strength.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 30-50 kDa depending on post-translational modifications.
  • Isoelectric Point: Varies based on amino acid composition but generally falls within pH 5-7 range.

Relevant analyses often involve circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine denaturation temperatures.

Applications

Scientific Uses

Vicia faba DNA-binding protein 1 has several applications in scientific research:

  • Genetic Engineering: It can be utilized in transgenic approaches to enhance stress tolerance in crops through targeted gene expression.
  • Functional Genomics: Understanding its role provides insights into regulatory networks governing plant responses to abiotic stresses.
  • Biotechnology: The protein may serve as a tool for developing novel agricultural practices aimed at improving crop resilience against climate change challenges.
Introduction to Vicia faba DNA-Binding Protein 1

Genomic Context of Vicia faba and DNA-Binding Proteins

The faba bean genome, sequenced in 2023, spans ~13 Gb—ranking among the largest diploid crop genomes. Its size stems primarily from retrotransposon amplification, with long terminal repeat (LTR) retrotransposons constituting 63.7% of the genome. Despite this repetitive landscape, gene density remains uniform across chromosomes, and recombination events are evenly distributed—features that facilitate the mapping of regulatory genes like DNA-binding proteins [1].

  • Genome Architecture: The chromosome-scale assembly (cv. 'Hedin/2') resolved six chromosomes harboring 34,221 protein-coding genes. DNA-binding proteins are enriched within euchromatic regions, avoiding massive satellite DNA arrays (e.g., a 752 Mb array on Chromosome 1) [1].
  • Gene Annotation: Transcriptomic data from nine tissues supported the identification of 262 symbiosis-related genes, including DNA-binding regulators homologous to those in Medicago truncatula. This conservation suggests shared regulatory networks in nitrogen-fixing nodules [1].
  • Tandem Duplications: Unlike close relatives (e.g., Vicia sativa), faba bean exhibits extensive tandem gene duplication, generating 1,108 syntenic clusters. This mechanism has amplified transcription factor families, including DNA-binding proteins involved in stress responses [1].

Table 1: Genomic Features of Vicia faba Relevant to DNA-Binding Protein Identification

FeatureValueFunctional Implication
Genome Size13 GbHindered early assembly; retrotransposon-rich
Protein-Coding Genes34,221Compact gene space despite genome size
LTR Retrotransposons63.7% of genomeGenome expansion driver
Tandem Duplication Events1,108 clustersAmplification of stress-related TF families
BUSCO Completeness96% (Embryophyta orthologs)High gene annotation reliability

Functional Classification of DNA-Binding Proteins in Legumes

DNA-binding proteins in faba bean belong to structurally diverse families defined by conserved domains that mediate DNA recognition and transcriptional regulation. Functional studies across legumes reveal their roles in development, symbiosis, and stress adaptation.

GRAS Family Proteins

GRAS proteins (e.g., NSP1/NSP2 in Medicago) form heterodimeric complexes that bind the ENOD11 promoter via the AATTT cis-element. In faba bean, homologs of these proteins are essential for:

  • Nodulation signaling pathways
  • Root development
  • Stress-responsive gene regulation [5].The leucine heptad repeat (LHRI) domain in NSP2 enables heteropolymerization with NSP1, and mutations (e.g., E232K) disrupt this interaction, abolishing nodulation competence [5].

bZIP and CREB-Like Regulators

A cDNA clone isolated from faba bean encodes a CREB-like bZIP protein with sequence specificity resembling mammalian CREB. This protein:

  • Binds DNA motifs (e.g., cAMP response elements)
  • Exhibits methylation-sensitive binding activity
  • Contains conserved kinase-inducible domains phosphorylated during signaling [4].Such regulators integrate stress and hormonal cues into transcriptional reprogramming.

Functional Diversification

Legumes dedicate ~7% of coding sequences to transcription factors (TFs), with >2,000 TFs/genome. Faba bean’s tandem duplications have expanded TF subfamilies critical for:

  • Symbiotic Nitrogen Fixation: GRAS TFs recruit chromatin remodelers to nodulation genes.
  • Seed Development: DNA-binding proteins regulate storage protein expression (e.g., legumins) [9].
  • Abiotic Stress: bZIP TFs modulate osmotic stress genes [8].

Table 2: Major DNA-Binding Protein Families in Faba Bean

FamilyRepresentative DomainFunctionRegulatory Target
GRASLeu heptad repeats (LHRI/LHRII)Nodulation signaling; root developmentENOD11; ERN1 promoters
bZIPBasic region + Leu zipperStress responses; photomorphogenesisABA-responsive elements
CREB-likebZIP + KID domainCircadian regulation; defense signalingcAMP response elements
MYBMYB DNA-binding domainPhenylpropanoid biosynthesis; cell fateFlavonoid pathway genes

Evolutionary Significance in Plant Stress Adaptation

DNA-binding proteins in faba bean underpin evolutionary adaptations to environmental stresses, enabled by genetic diversity and selective retention of adaptive alleles.

Genetic Diversity as an Adaptive Reservoir

RNA-Seq analyses of 226 Chinese faba bean accessions identified 5,200 SSR markers, with 51.5% showing polymorphism. Population structure divided these into five genetic groups correlated with geographic origins (e.g., northwestern vs. southwestern China) [6]. This diversity harbors stress-adaptive alleles, such as:

  • Salt tolerance variants in promoter regions of bZIP genes
  • Drought-responsive MYB transcription factors [6].Genome-wide association studies (GWAS) further linked 33 yield-related QTLs to stress resilience traits like flowering time and seed size [10].

Mechanisms of Stress Response Modulation

Vitamin B applications (thiamine/pyridoxine) enhance salinity tolerance by upregulating DNA-binding proteins that:

  • Activate Antioxidant Pathways: Thiamine (50 ppm) increases total antioxidant capacity by 28.14% under 100 mM NaCl stress by inducing bZIP-mediated expression of peroxidases [8].
  • Ion Homeostasis: Pyridoxine suppresses Na⁺ uptake genes and enhances K⁺/Mg²⁺ transporter expression via MYB TF regulation [8].These treatments demonstrate how exogenous cues potentiate DNA-binding proteins’ transcriptional networks.

Evolutionary Conservation vs. Lineage-Specific Adaptations

Comparative genomics reveals:

  • Conserved Roles: GRAS proteins in Vicia and Medicago share >80% homology in DNA-binding domains.
  • Lineage-Specific Expansions: Faba bean’s CREB-like genes exhibit tandem duplications absent in Lens culinaris (lentil), potentially enabling specialized stress responses [1] [6].Such innovations position DNA-binding proteins as targets for breeding climate-resilient legumes.

Properties

CAS Number

148412-39-9

Product Name

Vicia faba DNA-binding protein 1

Molecular Formula

C17H19N3OS

Synonyms

Vicia faba DNA-binding protein 1

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